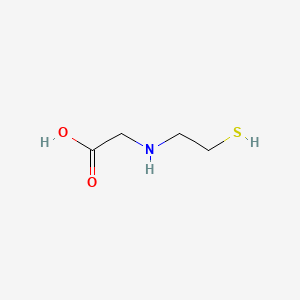
Glycine, N-(2-mercaptoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine, N-(2-mercaptoethyl)- can be synthesized through several methods. One common approach involves the reaction of glycine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired product.
Another method involves the use of 2-mercaptoethylamine and glycine in a condensation reaction. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants.
Industrial Production Methods
Industrial production of Glycine, N-(2-mercaptoethyl)- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted glycine derivatives depending on the reactants used.
Scientific Research Applications
Glycine, N-(2-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-(2-mercaptoethyl)- involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2-mercaptoethyl)-, methyl ester
- Glycine, N-(2-mercaptoethyl)-, hydrochloride
- Glycine, N-(2-mercaptoethyl)-, hydrazide
Uniqueness
Glycine, N-(2-mercaptoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other glycine derivatives. The presence of both amino and thiol groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
3724-83-2 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
2-(2-sulfanylethylamino)acetic acid |
InChI |
InChI=1S/C4H9NO2S/c6-4(7)3-5-1-2-8/h5,8H,1-3H2,(H,6,7) |
InChI Key |
IAICFWDJMWEXAO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















